molecular formula C12H8BrNO3 B12605467 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran CAS No. 918429-23-9

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran

Cat. No.: B12605467
CAS No.: 918429-23-9
M. Wt: 294.10 g/mol
InChI Key: UXXXZEXDHRHEJH-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a furan ring substituted with a bromo-nitroethenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran typically involves a multi-step process starting from furfural. One common method involves the reaction of furfural with bromonitromethane in the presence of a primary amine or primary amine salt as a catalytic agent. This reaction produces an intermediate product, which is then dehydrated in the presence of acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, amines, and other functionalized derivatives .

Scientific Research Applications

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2-bromo-2-nitrovinyl)furan
  • 2-Nitro-5-(2-bromo-2-nitrovinyl)furan
  • 2-Bromo-5-(2-nitrovinyl)furan

Uniqueness

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is unique due to the presence of both a bromo and a nitro group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

918429-23-9

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)-5-phenylfuran

InChI

InChI=1S/C12H8BrNO3/c13-12(14(15)16)8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H

InChI Key

UXXXZEXDHRHEJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br

Origin of Product

United States

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